molecular formula C11H12ClNO B1316199 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 135219-84-0

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1316199
CAS No.: 135219-84-0
M. Wt: 209.67 g/mol
InChI Key: SROAFDPESDGHPQ-UHFFFAOYSA-N
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Description

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the quinoline ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline: A simpler quinoline derivative with similar chemical properties.

    7,8-dihydroquinolin-5(6H)-one: Lacks the chloro and dimethyl groups but shares the core structure.

    2-chloro-7,7-dimethylquinoline: Similar structure but without the dihydro and ketone functionalities.

Uniqueness

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro group and the dimethyl substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROAFDPESDGHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564307
Record name 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135219-84-0
Record name 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to (Shanazarov, A. K.; Kuzovkin, V. A.; Chistjakov, V. V.; Granik, V. G. Khim. Geterotsikl. Soedin. 1991, (1) 86-92) 7,7-dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione was treated with phosphoryl chloride (POCl3) to give the title compound as a gray solid in 60% yield.
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